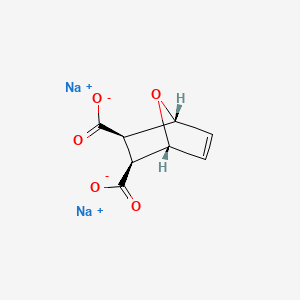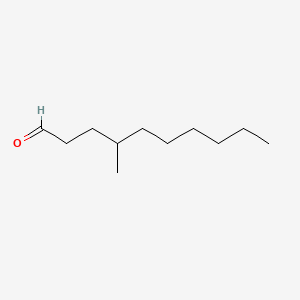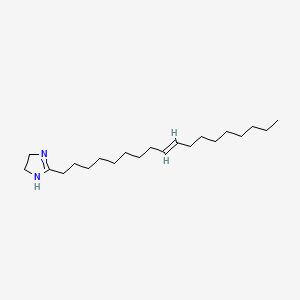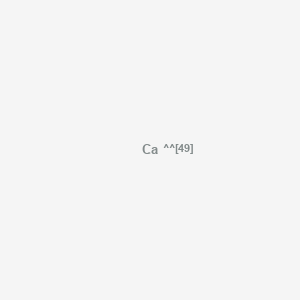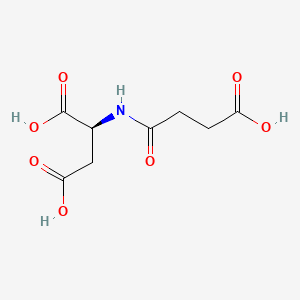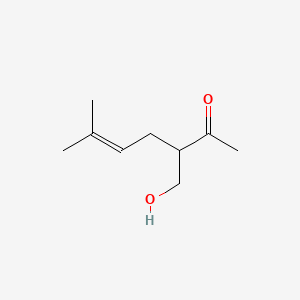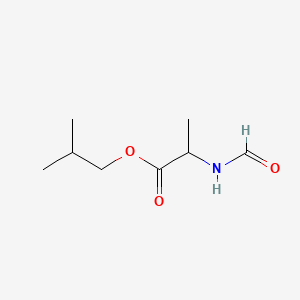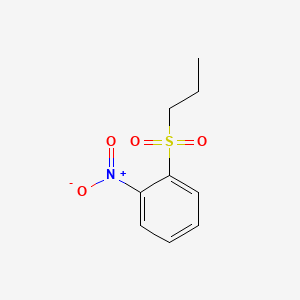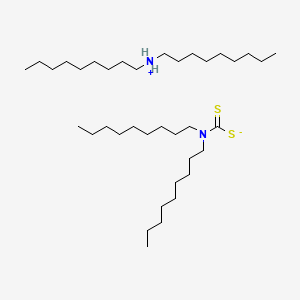
Dinonylammonium dinonyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinonylammonium dinonyldithiocarbamate is a chemical compound with the molecular formula C37H78N2S2. It is known for its ability to form stable complexes with transition metals, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dinonylammonium dinonyldithiocarbamate can be synthesized through the reaction of dinonylamine with carbon disulfide in the presence of a base. The reaction typically involves the following steps:
- Dissolving dinonylamine in an appropriate solvent.
- Adding carbon disulfide to the solution.
- Introducing a base, such as sodium hydroxide, to facilitate the reaction.
- Isolating the product through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Dinonylammonium dinonyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its amine and thiol components.
Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Dinonylammonium dinonyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer and antimicrobial agent.
Industry: It is used as a vulcanization accelerator, froth flotation collector, and in coatings and lubricant additives
Wirkmechanismus
The mechanism of action of dinonylammonium dinonyldithiocarbamate involves its ability to chelate metal ions. This chelation disrupts metal-dependent enzyme systems in various organisms, leading to its biological effects. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Dibutyldithiocarbamate
Uniqueness
Dinonylammonium dinonyldithiocarbamate is unique due to its long alkyl chains, which enhance its hydrophobic properties and stability in various applications. This makes it particularly effective in industrial processes where stability and hydrophobicity are crucial .
Eigenschaften
CAS-Nummer |
93918-45-7 |
|---|---|
Molekularformel |
C37H78N2S2 |
Molekulargewicht |
615.2 g/mol |
IUPAC-Name |
di(nonyl)azanium;N,N-di(nonyl)carbamodithioate |
InChI |
InChI=1S/C19H39NS2.C18H39N/c1-3-5-7-9-11-13-15-17-20(19(21)22)18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,22);19H,3-18H2,1-2H3 |
InChI-Schlüssel |
AKOKVYJNVWTVIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[NH2+]CCCCCCCCC.CCCCCCCCCN(CCCCCCCCC)C(=S)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


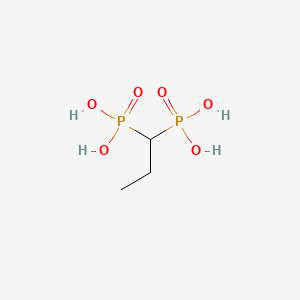
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)

